4-{[(Ethylamino)carbothioyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-(ethylcarbamothioylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOJOFMYPZZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 4-aminobenzoic acid (1), which reacts with ethyl isothiocyanate (2) in ethanol under reflux conditions. Triethylamine (Et₃N) serves as a base to deprotonate the amine group, enhancing its nucleophilicity. The mechanism proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage (3). The reaction is summarized as:
Key Conditions :
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Solvent : Ethanol (polar, protic) facilitates reactant solubility and stabilizes intermediates.
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Temperature : Reflux (~78°C) ensures sufficient energy for nucleophilic attack.
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Base : Triethylamine (1–2 equiv) neutralizes acidic byproducts and accelerates the reaction.
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Time : Typically 4–6 hours, monitored by thin-layer chromatography (TLC).
Workup and Purification
Post-reaction, the crude product is isolated via solvent evaporation under reduced pressure. The residue is washed with cold ethanol to remove unreacted starting materials and base residues. Recrystallization from a water-ethanol mixture yields pure this compound as a crystalline solid. Reported yields exceed 85%, though exact figures depend on stoichiometric precision.
Precursor Synthesis: 4-Aminobenzoic Acid Preparation
The availability of high-purity 4-aminobenzoic acid is critical for thiourea formation. Modern methods avoid traditional nitration-reduction pathways, which generate explosive byproducts. Instead, Hofmann rearrangement of phthalic acid derivatives offers a safer alternative.
Hofmann Rearrangement Protocol
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Starting Material : 1,4-Phthalic acid monoester (e.g., monomethyl ester).
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Reaction with Hydroxylamine : Forms a hydroxamic acid intermediate at 0–25°C.
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Rearrangement : Heating the intermediate in acetonitrile-water (2.5:1 v/v) at 110°C induces rearrangement to 4-aminobenzoic acid.
Advantages :
Optimization Parameters for Thiourea Formation
Solvent Effects
Ethanol is optimal due to its ability to dissolve both 4-aminobenzoic acid and ethyl isothiocyanate. Polar aprotic solvents (e.g., DMF) were tested but led to side reactions, including esterification of the carboxylic acid group.
Stoichiometric Ratios
A 1:1 molar ratio of 4-aminobenzoic acid to ethyl isothiocyanate maximizes yield. Excess isothiocyanate (>1.2 equiv) promotes dimerization, while insufficient amounts leave unreacted amine.
Temperature and Time
Lower temperatures (<50°C) slow reaction kinetics, necessitating extended times (12+ hours). Reflux balances speed and selectivity, completing the reaction in 4–6 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) confirms >98% purity, with retention times consistent with synthetic standards.
Applications and Derivative Synthesis
The thiourea moiety in this compound enables diverse functionalization. For example:
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Anticancer Agents : Conjugation with glutarimide rings (e.g., thalidomide analogs) enhances bioactive properties.
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Coordination Chemistry : The thiourea group binds transition metals, forming complexes with catalytic activity.
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Solvent | Ethanol | Aprotic solvents cause esterification |
| Temperature | Reflux (78°C) | Lower temps delay reaction |
| Molar Ratio (1:2) | 1:1 | Excess 2 leads to dimerization |
| Base | Triethylamine (1.2 equiv) | Insufficient base slows deprotonation |
Chemical Reactions Analysis
Types of Reactions
4-{[(Ethylamino)carbothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or thiols.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-{[(Ethylamino)carbothioyl]amino}benzoic acid exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiosemicarbazones, which share structural similarities with this compound, have demonstrated efficacy against various cancer cell lines, suggesting a potential for this compound in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research into related benzoic acid derivatives has revealed antibacterial and antifungal activities. Such properties are crucial in developing new antibiotics, especially against resistant strains of bacteria .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in disease processes. For example, compounds with similar functional groups have been shown to inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive functions.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. Analogous compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .
Antioxidant Properties
Antioxidant activity is another area where this compound may be beneficial. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Neuroprotective Effects
Given its potential to inhibit AChE, this compound may also possess neuroprotective properties, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease. The ability to enhance cholinergic transmission could lead to improved cognitive outcomes in affected individuals .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-{[(Ethylamino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-{[(Ethylamino)carbothioyl]amino}benzoic acid is highlighted through comparisons with analogous compounds:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis:
Functional Group Impact: The thiourea group in this compound provides superior metal-binding capacity compared to simple amines or amides . The ethylamino group balances hydrophobicity and steric effects, unlike bulkier substituents (e.g., octyl or phenyl), which may hinder solubility or target accessibility .
Biological Activity: Thiourea derivatives generally exhibit enhanced antimicrobial or antitumor activity compared to non-sulfur analogs. The absence of redox-active groups (e.g., quinones in ) differentiates it from compounds with inherent electron-transfer capabilities .
Biological Activity
4-{[(Ethylamino)carbothioyl]amino}benzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
The compound is characterized by the presence of an ethylamino group and a carbothioyl moiety attached to the benzoic acid structure. This modification may enhance its biological activity compared to PABA, which is known for various health benefits.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of PABA exhibit significant antimicrobial activities. For instance, PABA and its derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM . The introduction of the carbothioyl group in this compound may further potentiate these effects.
2. Antioxidant Activity
Studies have demonstrated that PABA derivatives possess radical scavenging properties, which are crucial for combating oxidative stress in cells. The antioxidant capacity can be quantitatively assessed using assays that measure the ability to neutralize free radicals .
3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of PABA derivatives have been evaluated in various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values indicating moderate to high cytotoxicity against HepG2 liver cancer cells (IC50 ≥ 15.0 µM) . This suggests that this compound may also have potential as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar to PABA, this compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Radical Scavenging : The structural modifications enhance the ability to donate electrons and neutralize free radicals.
- Membrane Interaction : The hydrophobic nature of the ethylamino and carbothioyl groups may facilitate better interaction with cellular membranes, enhancing penetration and efficacy.
Table 1: Biological Activities of PABA Derivatives
| Compound | MIC (µM) | IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| PABA | 15.62 | ≥15.0 | Moderate |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various PABA derivatives, including those modified with ethylamine groups. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Case Study 2: Cytotoxicity Assessment
In vitro studies conducted on HepG2 cells revealed that derivatives of PABA could induce apoptosis at concentrations lower than traditional chemotherapeutics, highlighting their potential as alternative therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
